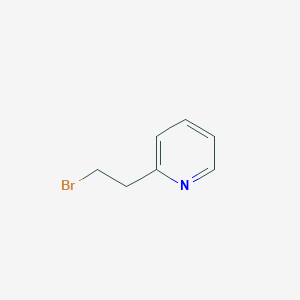

2-(2-Bromoethyl)pyridine

Description

The exact mass of the compound 2-(2-Bromoethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Bromoethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWCPLGFXOCGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512813 | |

| Record name | 2-(2-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39232-04-7 | |

| Record name | 2-(2-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoethyl)pyridine

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-(2-bromoethyl)pyridine and its hydrobromide salt. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific principles and practical insights to ensure successful and safe execution in the laboratory.

Strategic Importance of 2-(2-Bromoethyl)pyridine in Synthesis

2-(2-Bromoethyl)pyridine is a valuable heterocyclic building block in organic and medicinal chemistry. The pyridine ring is a common scaffold in numerous biologically active molecules, and the bromoethyl group serves as a highly reactive handle for introducing this pharmacophore into larger, more complex structures.[1] Its primary utility lies in its susceptibility to nucleophilic substitution reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity profile makes it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]

The compound is most commonly handled and stored as its hydrobromide salt, which exists as a stable, crystalline solid. The free base is a light yellow, oily liquid that is more sensitive to light and prone to degradation over time. The choice between the salt and the free base depends on the specific reaction conditions, with the salt offering superior stability for storage and the free base being necessary for reactions requiring non-acidic conditions.

Synthesis of 2-(2-Bromoethyl)pyridine Hydrobromide

The most direct and widely employed synthesis of 2-(2-bromoethyl)pyridine hydrobromide involves the nucleophilic substitution of the hydroxyl group in 2-(2-hydroxyethyl)pyridine using hydrobromic acid. This method is efficient and generally proceeds with high yield.

Reaction Mechanism: An SN2 Pathway

The conversion of a primary alcohol to an alkyl bromide with HBr proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the electrophilic carbon in a concerted, backside attack, leading to the displacement of the water molecule and the formation of the carbon-bromine bond with inversion of configuration (though not relevant for this achiral molecule).

The preference for the SN2 pathway is due to the high instability of the primary carbocation that would be formed in an SN1 mechanism.[1]

Caption: SN2 mechanism for the synthesis of 2-(2-bromoethyl)pyridine.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis.[2]

Materials:

-

2-(2-Hydroxyethyl)pyridine

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Isopropyl Alcohol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-(2-hydroxyethyl)pyridine (1.0 eq) with a significant excess of concentrated hydrobromic acid (e.g., 10-fold molar excess).

-

Heat the reaction mixture to reflux and maintain this temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess hydrobromic acid under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the crude 2-(2-bromoethyl)pyridine hydrobromide.

-

Purify the crude product by recrystallization from isopropyl alcohol to yield the final product as a white to light yellow crystalline solid.

Physicochemical Properties

| Property | 2-(2-Bromoethyl)pyridine (Free Base) | 2-(2-Bromoethyl)pyridine Hydrobromide |

| CAS Number | 39232-04-7 | 72996-65-7 |

| Molecular Formula | C₇H₈BrN | C₇H₉Br₂N |

| Molecular Weight | 186.05 g/mol | 266.96 g/mol |

| Appearance | Light yellow oily liquid | White to light yellow powder[3] |

| Boiling Point | 213.85 °C at 760 mmHg | 258.6 °C at 760 mmHg |

| Stability | Tends to darken upon storage, light sensitive | More stable, suitable for long-term storage |

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(2-bromoethyl)pyridine. The following are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆): A reported spectrum shows the following key signals for the hydrobromide salt:[2]

-

δ 8.7 (d, 1H): Proton on the carbon adjacent to the nitrogen in the pyridine ring.

-

δ 8.4 (t, 1H): Proton on the carbon para to the nitrogen in the pyridine ring.

-

δ 7.8 (d, 1H): Proton on the carbon ortho to the ethyl substituent.

-

δ 7.79 (t, 1H): Proton on the carbon meta to the nitrogen.

-

δ 3.9 (t, 2H): Methylene protons adjacent to the bromine atom (-CH₂Br).

-

δ 3.0 (t, 2H): Methylene protons adjacent to the pyridine ring (Py-CH₂-).

¹³C NMR (Predicted): Based on known chemical shifts for substituted pyridines and alkyl halides, the following approximate chemical shifts are expected:

-

Pyridine Ring:

-

C2 (attached to the ethyl group): ~158-162 ppm

-

C6 (adjacent to N): ~148-150 ppm

-

C4 (para to N): ~136-138 ppm

-

C3, C5: ~122-125 ppm

-

-

Ethyl Chain:

-

Py-CH₂-: ~35-40 ppm

-

-CH₂Br: ~30-35 ppm

-

Mass Spectrometry (MS)

For the free base, 2-(2-bromoethyl)pyridine, the following fragments are anticipated in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A pair of peaks at m/z 185 and 187, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Major Fragments:

-

[M - Br]⁺: Loss of a bromine radical, resulting in a peak at m/z 106.

-

[C₅H₄NCH₂]⁺ (pyridylmethyl cation): Cleavage of the C-C bond of the ethyl chain, giving a stable cation at m/z 92.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Purification and Handling

Purification of the Free Base by Column Chromatography

For applications requiring the free base, purification is typically achieved by column chromatography.

Caption: Workflow for the purification of 2-(2-bromoethyl)pyridine free base.

Protocol:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude free base in a minimal amount of a suitable solvent like dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified 2-(2-bromoethyl)pyridine.

Insight: Pyridine-containing compounds can sometimes interact strongly with the acidic silica gel, leading to peak tailing. If this is observed, adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the separation.

Conversion of the Hydrobromide Salt to the Free Base

To use the more stable hydrobromide salt in reactions that are base-sensitive, it must first be converted to the free base.

Protocol:

-

Dissolve the 2-(2-bromoethyl)pyridine hydrobromide in water.

-

Cool the solution in an ice bath.

-

Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate or potassium carbonate, while stirring until the solution is basic (check with pH paper).

-

Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent in vacuo to yield the free base.

Safety and Handling

2-(2-Bromoethyl)pyridine and its hydrobromide salt should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[2]

-

Skin and Eye Contact: Causes skin irritation and serious eye damage. In case of contact, flush immediately with copious amounts of water and seek medical attention.[2]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The free base should be protected from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide has provided a detailed framework for the synthesis, purification, and characterization of 2-(2-bromoethyl)pyridine. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and safely utilize this versatile building block in their synthetic endeavors. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound, ensuring the integrity of subsequent research.

References

-

PrepChem. (n.d.). Synthesis of 2-(bromoethyl)pyridine. Retrieved from [Link]2]

-

BYU-Idaho Academic Support. (2019, July 29). SN2 Mechanism for a Primary Alcohol Reacting with HBr [Video]. YouTube. Retrieved from [Link]1]

-

Khan Academy. (n.d.). SN1 and SN2 reactions of alcohols [Video]. Retrieved from [Link]]

-

Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]]

Sources

2-(2-Bromoethyl)pyridine hydrobromide physical properties

An In-depth Technical Guide to 2-(2-Bromoethyl)pyridine Hydrobromide: Properties, Handling, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)pyridine hydrobromide (CAS No: 72996-65-7), a pivotal reagent in modern organic and medicinal chemistry. As a stable, solid precursor to the reactive 2-(2-bromoethyl)pyridine free base, this compound is an essential building block for introducing the 2-pyridylethyl moiety into a wide array of molecular scaffolds. This document details its core physical and chemical properties, provides expert insights into its handling and reactivity, and presents a representative experimental workflow, offering researchers and drug development professionals a practical and scientifically grounded resource.

Chemical Identity and Structure

2-(2-Bromoethyl)pyridine hydrobromide is the hydrobromide salt of 2-(2-bromoethyl)pyridine. The salt formation is critical, as it converts the light-sensitive, oily liquid free base into a more stable, crystalline solid that is easier to handle and store.[1] This enhanced stability is a key reason for its widespread use in laboratory and process chemistry.[1]

-

InChI Key: SAXTXIDZMKZQMV-UHFFFAOYSA-N[2]

Core Physical and Chemical Properties

The physical properties of 2-(2-Bromoethyl)pyridine hydrobromide dictate its storage, handling, and application in synthesis. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 266.96 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystalline solid | [1][2][4] |

| Melting Point | 148 - 152 °C | [2] |

| Boiling Point | 258.6 °C at 760 mmHg | [1][5] |

| Purity | Typically ≥98% | [4][6] |

| Solubility | Soluble in polar solvents such as methanol. | [2] |

| Storage Conditions | Store at room temperature in a tightly closed container. | [4][6] |

Reactivity and Synthetic Utility

The primary utility of this reagent lies in the reactivity of its bromoethyl group, which serves as a potent electrophile for nucleophilic substitution reactions.[1][2] The core mechanism involves an SN2 displacement of the bromide leaving group by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.

Causality of Use: It is crucial to understand that the reagent as supplied is a salt. The pyridinium nitrogen is protonated. For the SN2 reaction to proceed efficiently, the free base form is required. Therefore, the addition of a non-nucleophilic base is a mandatory first step in most protocols to neutralize the hydrobromide, liberating the reactive free base in situ.

Caption: Reaction workflow for utilizing 2-(2-Bromoethyl)pyridine hydrobromide.

This two-step process is fundamental to its application and highlights the importance of stoichiometry, as at least two equivalents of base are often required: one to neutralize the hydrobromide salt and a second to deprotonate the incoming nucleophile if it is also supplied as a salt (e.g., an amine hydrochloride).

Representative Experimental Protocol: N-Alkylation

This protocol describes a general, self-validating procedure for the N-alkylation of a primary or secondary amine, a common application for this reagent.

Objective: To synthesize an N-(2-(pyridin-2-yl)ethyl) substituted amine.

Materials:

-

2-(2-Bromoethyl)pyridine hydrobromide (1.0 eq)

-

Amine of interest (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous (sufficient to make a 0.1 M solution)

Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine of interest (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 10 minutes. Expert Insight: K₂CO₃ is a mild, heterogeneous base suitable for this transformation. Its insolubility in acetonitrile facilitates easy removal by filtration upon reaction completion.

-

Reagent Addition: Add 2-(2-Bromoethyl)pyridine hydrobromide (1.0 eq) to the suspension in one portion.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent product streaking) to yield the pure N-alkylated product.

Safety and Handling

While a specific safety data sheet for CAS 72996-65-7 should always be consulted, related bromo-pyridine compounds are known to be hazardous. For instance, 3-(2-Bromoethyl)pyridine hydrobromide is listed as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[7] Similarly, 2-(bromomethyl)pyridine hydrobromide is classified as causing severe skin burns and eye damage.[8]

General Precautions:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless part of a controlled reaction).

-

Handling: As a powder, care should be taken to avoid generating dust during weighing and transfer.

Applications in Drug Discovery and Development

References

- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]

- 2. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]

- 3. bjoka-vip.com [bjoka-vip.com]

- 4. 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE, CasNo.72996-65-7 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 20204681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]

An In-depth Technical Guide to 2-(2-Bromoethyl)pyridine hydrobromide (CAS: 72996-65-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)pyridine hydrobromide (CAS No. 72996-65-7), a pivotal reagent in modern synthetic and medicinal chemistry. The document delineates its chemical and physical properties, provides detailed protocols for its synthesis, and explores its reactivity, with a focus on its utility as a versatile electrophilic building block. Furthermore, this guide discusses the known biological activities of derivatives synthesized from this compound, its analytical characterization methods, and essential safety and handling protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively and safely utilize this compound in their research and development endeavors.

Introduction and Compound Identification

2-(2-Bromoethyl)pyridine hydrobromide is a stable, solid form of the reactive alkylating agent, 2-(2-bromoethyl)pyridine. It is a member of the pyridine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals and biologically active molecules. The presence of the bromoethyl group at the 2-position of the pyridine ring makes it a highly valuable intermediate for introducing the 2-pyridylethyl moiety into a wide array of molecular structures through nucleophilic substitution reactions.[1][2]

The hydrobromide salt form confers enhanced stability and improved handling characteristics compared to its free base, which is a light-sensitive oily liquid.[2] This increased stability is crucial for storage and accurate dispensing in experimental settings.[2] Its primary application lies in serving as a precursor for the synthesis of more complex molecules, including potential therapeutic agents such as antimicrobial and antiviral compounds, and as a key component in the development of Gram-negative bacterial efflux pump inhibitors.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-Bromoethyl)pyridine hydrobromide is presented in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 72996-65-7 | [2][3] |

| Molecular Formula | C₇H₉Br₂N | [2][3] |

| Molecular Weight | 266.96 g/mol | [2][3] |

| IUPAC Name | 2-(2-bromoethyl)pyridine;hydrobromide | [2] |

| Synonyms | 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE, 2-(2-Bromoethyl)pyridine HBr | [3] |

| Appearance | White to light yellow or yellow powder/crystalline solid | [1][2] |

| Melting Point | 148 - 152 °C | [1] |

| Boiling Point | 258.6 °C at 760 mmHg | [2][4] |

| Solubility | Soluble in methanol.[1] For experimental use, solubility can be increased by heating to 37°C or by sonication.[2] | [1][2] |

| Stability | The hydrobromide salt is more stable than the free base. The parent compound is known to darken upon exposure to light and long-term storage.[2] | [2] |

Synthesis and Purification

The synthesis of 2-(2-Bromoethyl)pyridine hydrobromide is most commonly achieved through the hydrobromination of 2-(hydroxyethyl)pyridine. This method is efficient and yields the desired product in high purity after recrystallization. An alternative route involves the bromination of 2-ethylpyridine, followed by treatment with hydrobromic acid.[1]

Recommended Synthesis Protocol: From 2-(hydroxyethyl)pyridine

This protocol details the synthesis via the reaction of 2-(hydroxyethyl)pyridine with concentrated hydrobromic acid.

Step-by-Step Methodology:

-

Reagents and Equipment:

-

2-(hydroxyethyl)pyridine

-

Concentrated hydrobromic acid (HBr)

-

Isopropanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for recrystallization and filtration

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 10 mL (88.8 mmol) of 2-(hydroxyethyl)pyridine.

-

Carefully add 90 mL of concentrated hydrobromic acid to the flask.

-

Heat the mixture to reflux using a heating mantle and allow it to react overnight.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess hydrobromic acid using a rotary evaporator.

-

The resulting solid residue is then purified by recrystallization from isopropanol to yield the final product.[5]

-

Causality and Insights: The use of a large excess of concentrated HBr serves a dual purpose: it acts as both the brominating agent (converting the hydroxyl group to a bromide) and the solvent. The overnight reflux ensures the reaction goes to completion. Recrystallization from isopropanol is an effective method for purifying the final salt, removing any unreacted starting material or by-products.

Chemical Reactivity and Mechanism of Action

The primary utility of 2-(2-Bromoethyl)pyridine hydrobromide in organic synthesis stems from the reactivity of the bromoethyl group. The carbon atom adjacent to the bromine is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the 2-pyridylethyl scaffold into various molecules.

Nucleophilic Substitution Reactions

The core reactivity of this compound is the SN2 (bimolecular nucleophilic substitution) reaction. The bromo group is a good leaving group, and upon attack by a nucleophile, it is displaced, forming a new carbon-nucleophile bond.

Common nucleophiles that can be employed include:

-

Amines: To form quaternary ammonium compounds or secondary/tertiary amines.[1]

-

Azides: As a precursor to amines (via reduction) or for use in click chemistry.

-

Thiols: To form thioethers.

-

Carboxylates: To form esters.

-

Cyanide: To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Examples from Literature:

-

Synthesis of Triazoles: Used as a key intermediate in the synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, a potential anti-tumor agent.[1]

-

Synthesis of Benzoxazinones: Employed as a starting material for 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one derivatives, which have shown anticonvulsant activity.[1]

Biological Activity and Applications in Drug Discovery

While 2-(2-Bromoethyl)pyridine hydrobromide itself is not typically used as a therapeutic agent, it is a key building block for compounds with potential biological activities. The pyridine moiety is a well-known pharmacophore present in many approved drugs.

Antimicrobial and Antiviral Potential

A vast body of literature supports the investigation of pyridine derivatives as antimicrobial and antiviral agents.[6][7][8] The general proposed mechanism for some antimicrobial pyridine compounds involves the disruption of bacterial cell membranes and inhibition of cell division.[2] While specific studies quantifying the antimicrobial or antiviral activity of direct derivatives of 2-(2-Bromoethyl)pyridine hydrobromide are not abundant in publicly accessible literature, its use as a precursor in the synthesis of novel antimicrobial and antiviral compounds is a recognized application.[2] For instance, it has been used in the synthesis of pyrimidine and theophylline nucleosides that were evaluated for activity against the Hepatitis B virus.[9]

Efflux Pump Inhibitors

A significant area of interest is the use of this compound in the synthesis of inhibitors for Gram-negative bacterial efflux pumps.[2] These pumps are a major mechanism of antibiotic resistance, as they actively transport antibiotics out of the bacterial cell.[10] By inhibiting these pumps, the efficacy of existing antibiotics can be restored. Research on pyranopyridine series of efflux pump inhibitors has identified this scaffold as a promising starting point for developing adjuvants to antibiotic therapy.[10]

Analytical Characterization

Ensuring the purity and identity of 2-(2-Bromoethyl)pyridine hydrobromide is critical for its successful application in synthesis. Standard analytical techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a definitive tool for confirming the structure. Expected signals would include those for the aromatic protons on the pyridine ring and two triplets corresponding to the diastereotopic protons of the ethyl chain (-CH₂-CH₂-). A representative ¹H NMR spectrum for the free base, 2-(bromoethyl)pyridine, in DMSO shows triplets at approximately 3.0 ppm and 3.9 ppm for the ethyl protons, and signals between 7.79 and 8.7 ppm for the pyridine ring protons.[5]

-

¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon skeleton.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase method with a C18 column and a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., formic or trifluoroacetic acid) is a typical starting point for the analysis of pyridine compounds.[11] Detection is commonly performed using a UV detector at around 254 nm.[11]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Many chemical suppliers provide access to the NMR, HPLC, and other analytical spectra for their products upon request.[2][5]

Safety, Handling, and Storage

As a reactive alkylating agent and a brominated compound, 2-(2-Bromoethyl)pyridine hydrobromide must be handled with appropriate caution.

-

Hazard Identification: Based on data for structurally similar compounds, it should be treated as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid generating dust. Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture to ensure its stability.[2] The recommended storage is at room temperature.[3]

Conclusion

2-(2-Bromoethyl)pyridine hydrobromide (CAS: 72996-65-7) is a cornerstone synthetic intermediate that provides a reliable and stable means of incorporating the 2-pyridylethyl group into diverse molecular architectures. Its straightforward synthesis and predictable reactivity in nucleophilic substitution reactions make it an invaluable tool for medicinal chemists and organic synthesis researchers. While its direct biological applications are limited, its role as a precursor in the development of novel therapeutics, particularly in the fields of antimicrobials and efflux pump inhibitors, is of significant scientific interest. Adherence to proper analytical characterization and safety protocols is paramount to its effective and safe utilization in the laboratory.

References

-

Smolecule. (2023). Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7.

-

PrepChem.com. (n.d.). Synthesis of 2-(bromoethyl)pyridine.

-

Vulcanchem. (n.d.). 2-(2-Bromoethyl)pyridine hydrobromide - 72996-65-7.

-

ChemicalBook. (n.d.). 2-(2-bromo-ethyl)-pyridine hydrobromide(72996-65-7) 1 h nmr.

-

Open Access Journals. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities.

-

ChemScene. (n.d.). 72996-65-7 | 2-(2-Bromoethyl)pyridine hydrobromide.

-

Manchester Organics. (n.d.). 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7.

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.

-

Alfa Chemistry. (n.d.). CAS 72996-65-7 2-(2-Bromoethyl)pyridine HBr.

-

PubMed. (2006). Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus.

-

ChemicalBook. (2025). 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE | 72996-65-7.

-

PMC - PubMed Central. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.

-

NIH. (n.d.). Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens.

-

PubMed. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.

-

eScholarship. (2015). Structure–activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors.

-

PubMed. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020).

-

ResearchGate. (2009). (PDF) Synthesis and antimicrobial studies of new pyridine derivatives.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

Sources

- 1. rsc.org [rsc.org]

- 2. 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE(72996-65-7) 1H NMR [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 72996-65-7|2-(2-Bromoethyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. helixchrom.com [helixchrom.com]

An In-Depth Technical Guide to 2-(2-Bromoethyl)pyridine: Free Base vs. Hydrobromide Salt

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

2-(2-Bromoethyl)pyridine is a pivotal bifunctional reagent in synthetic chemistry, featuring a nucleophilic pyridine ring and a reactive bromoethyl side chain suitable for alkylation.[1][2] This guide provides an in-depth analysis of its two common commercial forms: the free base and the hydrobromide salt. The choice between these forms is not arbitrary; it is a critical decision dictated by considerations of stability, solubility, and reaction mechanism. For the researcher, understanding the distinct chemical personalities of the free base and its salt is fundamental to achieving desired synthetic outcomes, minimizing side reactions, and ensuring reproducibility. This document moves beyond catalog data to explain the causal relationships behind experimental choices, offering field-proven insights into the practical application of each form.

Core Physicochemical Properties: A Comparative Overview

The initial point of comparison begins with the fundamental physical and chemical properties of each form. The hydrobromide salt formation significantly alters these characteristics, directly influencing handling, storage, and application.[2]

| Property | 2-(2-Bromoethyl)pyridine (Free Base) | 2-(2-Bromoethyl)pyridine Hydrobromide (Salt) | Rationale for Difference |

| CAS Number | 39232-04-7[2] | 72996-65-7[1][3] | Different chemical entities. |

| Molecular Formula | C₇H₈BrN[2] | C₇H₉Br₂N[1] | Addition of one molecule of HBr. |

| Molecular Weight | 186.05 g/mol [2] | 266.96 g/mol [1][2] | Mass of the additional HBr. |

| Appearance | Light yellow oily liquid[2] | White to light yellow powder or crystalline solid[1][2] | Ionic salt lattice forms a stable solid. |

| Boiling/Melting Point | BP: ~214 °C at 760 mmHg[2] | MP: 148-152 °C[1] | Strong ionic forces in the salt require high energy to break the crystal lattice. |

| Solubility | Soluble in nonpolar organic solvents (e.g., ether, CH₂Cl₂, THF). | Soluble in polar protic solvents (e.g., methanol, water); sparingly soluble in nonpolar organics.[1] | The ionic salt form is readily solvated by polar molecules. The neutral free base is more compatible with nonpolar media. |

| Stability & Storage | Tends to darken and degrade upon long-term storage or exposure to light.[2] Requires refrigeration and inert atmosphere for best shelf-life. | Significantly more stable; a solid that is easier to handle and store at room temperature.[2][4] | Protonation of the pyridine nitrogen in the salt form prevents oxidative and self-reactive degradation pathways. |

The Fundamental Chemistry: An Acid-Base Equilibrium

The core difference between the two forms is the acid-base chemistry of the pyridine nitrogen. The free base possesses a lone pair of electrons on the nitrogen atom, rendering it a Lewis base and a nucleophile. The hydrobromide salt is the result of protonating this nitrogen with hydrobromic acid. This simple protonation event "protects" or "masks" the nitrogen's nucleophilicity, which is the key to its differential reactivity.

Caption: Acid-Base equilibrium between the free base and hydrobromide salt.

Strategic Selection in Synthesis: A Decision Framework

The choice between the free base and the salt is a strategic one based on the intended reaction pathway. The primary reactivity of the bromoethyl group is nucleophilic substitution, making it a versatile alkylating agent.[1][2] However, the nucleophilicity of the pyridine nitrogen in the free base can lead to undesirable side reactions, most notably intermolecular self-alkylation to form a pyridinium salt polymer.

When to Use 2-(2-Bromoethyl)pyridine Hydrobromide (The Salt):

The salt is the reagent of choice for most standard nucleophilic substitution reactions where the bromoethyl moiety is the target.

-

Causality: By protonating the pyridine nitrogen, its nucleophilicity is effectively nullified. This prevents the molecule from reacting with itself and allows an external nucleophile (Nu⁻) to attack the electrophilic carbon of the bromoethyl group without competition.

-

Typical Reaction Conditions: The reaction is often run in a polar solvent (like DMF, acetonitrile, or an alcohol) with an added, non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a hindered organic base (e.g., DIPEA). The role of this added base is crucial: it neutralizes the HBr that is liberated as the salt reacts, but it is not strong or unhindered enough to fully deprotonate the pyridinium salt to the free base in high concentration.

When to Use 2-(2-Bromoethyl)pyridine (The Free Base):

The free base is used in specific scenarios where its basic or nucleophilic nitrogen is required or when reaction conditions are incompatible with an acidic salt.

-

Causality: If the reaction requires strictly aprotic or non-polar conditions (e.g., in THF or diethyl ether), the free base's solubility profile is advantageous. Furthermore, if the pyridine nitrogen itself is intended to participate in the reaction, the free base is essential.

-

In Situ Generation: The most common and practical approach is to generate the free base in situ from the stable hydrobromide salt just before or during the reaction. This is achieved by adding a stoichiometric amount of a suitable base (e.g., triethylamine, aqueous NaHCO₃) to a solution of the salt. This method combines the storage stability of the salt with the required reactivity of the free base.

Caption: Workflow for choosing the correct reagent form.

Field-Validated Experimental Protocols

The following protocols are designed as self-validating systems, where successful execution results in a clear physical change, providing inherent confirmation of the transformation.

Protocol 1: Generation and Isolation of the Free Base from the Hydrobromide Salt

This procedure is fundamental for any application requiring the pure free base.

Objective: To convert the stable, solid hydrobromide salt into the reactive, liquid free base.

Methodology:

-

Dissolution: In a separatory funnel, dissolve 10.0 g of 2-(2-bromoethyl)pyridine hydrobromide in 50 mL of deionized water. The salt should dissolve completely.

-

Neutralization: Cool the aqueous solution in an ice-water bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution dropwise with swirling until the solution is basic (pH > 8, check with pH paper). Effervescence will be observed if using bicarbonate.

-

Extraction: The oily free base will separate from the aqueous layer. Extract the mixture with diethyl ether or dichloromethane (3 x 40 mL). The free base is more soluble in the organic layer.

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let stand for 10-15 minutes until the drying agent no longer clumps.

-

Isolation: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Validation: The product should be a light yellow oil, visually distinct from the starting white solid. Yield should be near theoretical (approx. 7.0 g). The product should be stored under nitrogen in a refrigerator.

Protocol 2: N-Alkylation of an Aniline using the Hydrobromide Salt

This protocol demonstrates a typical use-case for the salt, where its "protected" nitrogen prevents self-reaction.

Objective: To alkylate a primary amine nucleophile on the bromoethyl side chain.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyaniline (1.23 g, 10 mmol), 2-(2-bromoethyl)pyridine hydrobromide (2.94 g, 11 mmol, 1.1 equiv.), and finely ground anhydrous potassium carbonate (K₂CO₃) (4.14 g, 30 mmol, 3.0 equiv.).

-

Solvent: Add 50 mL of anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 80 °C (reflux for acetonitrile) and stir vigorously overnight (12-18 hours). The K₂CO₃ serves as the base to neutralize the HBr byproduct, driving the reaction forward.[5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Cool the mixture to room temperature and filter off the inorganic salts. Rinse the salts with a small amount of fresh solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.

-

Validation: Characterization of the purified product by ¹H NMR and Mass Spectrometry will confirm the successful addition of the pyridylethyl group to the aniline nitrogen.

Safety, Handling, and Storage

Proper handling of both reagents is critical. While specific hazards depend on the supplier's SDS, general precautions apply.

-

Hazards: Both forms should be considered hazardous. They are typically classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6][7] Always handle with appropriate personal protective equipment (PPE).

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Wear safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust (from the salt) or vapors (from the free base).[6]

-

Storage:

-

Hydrobromide Salt: Store in a tightly sealed container in a cool, dry place.[4] It is stable at room temperature.

-

Free Base: As a liquid prone to degradation, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated to maximize its shelf life.[2]

-

Conclusion

2-(2-Bromoethyl)pyridine is a powerful synthetic intermediate whose utility is enhanced by its availability in two distinct forms. The hydrobromide salt offers superior stability, ease of handling, and built-in protection of the pyridine nitrogen, making it the default choice for most nucleophilic substitution reactions. The free base , while less stable, provides the necessary reactivity for protocols requiring a basic nitrogen or specific non-polar solubility. The expert practitioner does not view these as interchangeable but as two different tools. Often, the best practice involves leveraging the storage advantages of the salt and generating the reactive free base in situ, combining the best attributes of both forms for efficient and reliable synthesis.

References

-

Wokai Biotechnology Co., Ltd. (n.d.). SAFETY DATA SHEET: 2-(2-Bromoethyl)pyridine hydrobromide. [Link]

-

G. Laudadio, et al. (2021). C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. Angewandte Chemie. [Link]

-

A. K. Jaiswal, et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. [Link]

-

ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. [Link]

-

PrepChem. (n.d.). Synthesis of 2-(bromoethyl)pyridine. [Link]

-

J. C. R. G. Pacheco, et al. (2019). Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. ACS Catalysis. [Link]

-

M. A. Tarselli, et al. (2011). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society. [Link]

-

C. Buyck, et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC. [Link]

-

PubChem. (n.d.). 3-(2-Bromoethyl)pyridine hydrobromide. [Link]

-

ResearchGate. (2013). 2-bromomethyl pyridine into 2-pyridine methanol discussion. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. [Link]

-

Alchem.Pharmtech. (n.d.). CAS 72996-65-7 | 2-(2-Bromoethyl)pyridine hydrobromide. [Link]

-

LookChem. (n.d.). 72996-65-7(2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE) Product Description. [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. [Link]

Sources

- 1. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]

- 2. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]

- 3. 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE | 72996-65-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 3-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 20204681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-(2-Bromoethyl)pyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Bromoethyl)pyridine, a key building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the "why" behind experimental choices and provides a framework for data interpretation, ensuring scientific integrity and practical utility.

Introduction: The Significance of 2-(2-Bromoethyl)pyridine

2-(2-Bromoethyl)pyridine is a versatile bifunctional molecule, featuring a nucleophilic pyridine ring and a reactive bromoethyl side chain. This unique structure makes it a valuable precursor in the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity in subsequent chemical transformations. This guide delves into the core spectroscopic techniques used to elucidate the structure of 2-(2-Bromoethyl)pyridine.

The molecular structure of 2-(2-Bromoethyl)pyridine is presented below:

An In-Depth Technical Guide to the Solubility of 2-(2-Bromoethyl)pyridine hydrobromide in Different Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Bromoethyl)pyridine hydrobromide, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a dual approach for researchers and drug development professionals: a theoretical framework for understanding the solubility of this compound and a detailed experimental guide for its empirical determination. This guide is designed to be a self-validating system, empowering users to generate reliable and reproducible solubility data. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this document serves as an essential resource for optimizing the use of 2-(2-Bromoethyl)pyridine hydrobromide in various laboratory and industrial settings.

Introduction: The Critical Role of Solubility in the Application of 2-(2-Bromoethyl)pyridine hydrobromide

2-(2-Bromoethyl)pyridine hydrobromide is a versatile bifunctional molecule, featuring a nucleophilic pyridine ring and a reactive bromoethyl group. Its utility as a precursor in the synthesis of a wide array of biologically active molecules is well-documented.[1] The efficiency of synthetic routes employing this intermediate, as well as the ease of product purification and the ultimate formulation of active pharmaceutical ingredients (APIs), are all intrinsically linked to its solubility profile across a range of solvents.

As a hydrobromide salt, 2-(2-Bromoethyl)pyridine hydrobromide exists as an ionic solid, a factor that significantly influences its interaction with different solvent environments.[2] Understanding its solubility is not merely an academic exercise but a practical necessity for process optimization, ensuring reaction homogeneity, controlling crystallization, and developing stable formulations. This guide will delve into the theoretical underpinnings of its solubility and provide robust protocols for its experimental determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution. The process involves the disruption of intermolecular forces within the solute (lattice energy) and the solvent, followed by the formation of new solute-solvent interactions.

For 2-(2-Bromoethyl)pyridine hydrobromide, a salt, the key interactions governing its solubility are:

-

Ion-Dipole Interactions: In polar solvents like water, methanol, and ethanol, the primary driving force for dissolution is the interaction between the pyridinium cation and the bromide anion with the dipole of the solvent molecules.

-

Hydrogen Bonding: Polar protic solvents can act as hydrogen bond donors, interacting with the bromide anion and the nitrogen of the pyridine ring.

-

Van der Waals Forces: In nonpolar solvents, these weaker forces are the predominant interactions, which are generally insufficient to overcome the strong ionic attractions within the salt's crystal lattice.

The hydrobromide salt form of 2-(2-bromoethyl)pyridine is intentionally designed to enhance stability and modify its physicochemical properties, including solubility, compared to its free base.[2] The salt is generally more soluble in polar solvents due to its ionic nature.

Predicting Solubility

While experimental determination is the gold standard, computational models can offer valuable preliminary insights. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed for pyridine derivatives to predict their biological activity and physicochemical properties, including solubility.[3][4][5][6][7] These models use molecular descriptors to build a statistical relationship with experimentally determined solubility data. However, the accuracy of such predictions is highly dependent on the quality and relevance of the training dataset. For novel compounds or those with limited available data, these predictions should be used as a guide for solvent selection in experimental studies.

Experimental Determination of Solubility: A Validating Workflow

The following sections provide detailed protocols for determining the solubility of 2-(2-Bromoethyl)pyridine hydrobromide. The choice of method will depend on the available equipment, the required accuracy, and the properties of the solvent.

General Experimental Workflow

The fundamental process for solubility determination involves creating a saturated solution at a specific temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Caption: General workflow for experimental solubility determination.

Gravimetric Method

This classic and highly accurate method involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solute.[1][8][9][10]

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess of 2-(2-Bromoethyl)pyridine hydrobromide to a known volume of the chosen solvent in a sealed container. The excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling and analysis to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette. It is critical to avoid transferring any solid particles. Centrifugation can aid in achieving a clear separation.

-

-

Solvent Evaporation:

-

Transfer the known volume of the supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

-

Weighing and Calculation:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The solubility is calculated as the mass of the solute divided by the volume of the solvent used.

-

UV/Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining low solubilities.[2][11][12][13] A calibration curve must first be established.

Caption: Workflow for solubility determination by UV/Vis spectroscopy.

Step-by-Step Protocol:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 2-(2-Bromoethyl)pyridine hydrobromide in the solvent of interest at known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution and separate the solid phase as described in the gravimetric method.

-

Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low UV absorbance.[14][15][16][17]

Step-by-Step Protocol:

-

Method Development and Calibration:

-

Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a sharp peak for 2-(2-Bromoethyl)pyridine hydrobromide.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to create a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Prepare a saturated solution and filter it through a syringe filter compatible with the solvent and analyte.

-

Inject a known volume of the filtrate into the HPLC system.

-

-

Calculation:

-

Determine the concentration of the saturated solution by comparing the peak area of the sample to the calibration curve.

-

Predicted and Experimental Solubility Data

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) | Method |

| Water | Polar Protic | High | Data to be determined | Gravimetric/HPLC |

| Methanol | Polar Protic | High | Data to be determined | Gravimetric/HPLC |

| Ethanol | Polar Protic | Good | Data to be determined | Gravimetric/HPLC |

| Isopropanol | Polar Protic | Moderate | Data to be determined | Gravimetric/HPLC |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined | Gravimetric/HPLC |

| Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined | Gravimetric/HPLC |

| Acetonitrile | Polar Aprotic | Moderate | Data to be determined | HPLC |

| Acetone | Polar Aprotic | Low to Moderate | Data to be determined | HPLC |

| Dichloromethane | Nonpolar Aprotic | Low | Data to be determined | HPLC |

| Ethyl Acetate | Moderately Polar Aprotic | Low | Data to be determined | HPLC |

| Toluene | Nonpolar Aprotic | Very Low | Data to be determined | HPLC |

| Hexane | Nonpolar Aprotic | Insoluble | Data to be determined | HPLC |

Factors Influencing Solubility

Several factors can influence the solubility of 2-(2-Bromoethyl)pyridine hydrobromide:

-

Temperature: For most salts, solubility in liquids increases with temperature. However, this relationship should be determined empirically for each solvent system.

-

pH: In aqueous solutions, the pH can affect the equilibrium between the pyridinium salt and its corresponding free base, which may have a different solubility.

-

Presence of Other Solutes: The presence of other salts or organic molecules can impact solubility through common ion effects or changes in the solvent's polarity.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

Conclusion

The solubility of 2-(2-Bromoethyl)pyridine hydrobromide is a fundamental property that dictates its effective use in research and development. This guide has provided a theoretical basis for understanding its solubility behavior and, more importantly, has outlined detailed, self-validating experimental protocols for its quantitative determination. By empowering researchers to generate their own high-quality solubility data, this guide aims to facilitate the optimization of synthetic processes, the development of robust purification methods, and the formulation of effective and stable final products. The provided framework for data presentation encourages a systematic approach to characterizing this important chemical intermediate.

References

- 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 - Smolecule. (2023, August 15).

- 2-(2-Bromoethyl)pyridine hydrobromide - 72996-65-7 - Vulcanchem.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5).

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper

- MultiScreen Solubility Filter Pl

- Procedure for solubility testing of NM suspension. (2016, May 28).

- QSAR Model Development for Pyridines. Scribd.

- Gravimetric Analysis - Solubility of Things.

- Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations.

- Solubility prediction of organic molecules with molecular dynamics simul

- Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru.

- A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters.

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube.

- Gravimetric Analysis General Guide. (2025, January 30). MSE Supplies LLC.

- Flexi answers - How do you calculate gravimetric analysis?

- Parameters of HPLC system used in solubility experiments for concentr

- A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and.

- Method for determining solubility of a chemical compound.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- Principle and Steps Involved in Gravimetric Analysis - Pharmaguideline.

- Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus.

- Mutual solubility data for 2-ethylpyridine (1) + water (2).

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5).

- Solvent Miscibility Table - Sigma-Aldrich.

- Pyridine Is miscible with EVERYTHING!? (2015, May 15). Reddit.

- An In-depth Technical Guide to the Solubility of 2,2-Dimethyltetrahydrofuran in Organic Solvents - Benchchem.

- COMMON SOLVENT PROPERTIES.

- Solvent Miscibility Table.

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).

- Common Solvents for Organic Reactions.

Sources

- 1. scribd.com [scribd.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. msesupplies.com [msesupplies.com]

- 9. ck12.org [ck12.org]

- 10. Principle and Steps Involved in Gravimetric Analysis | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. sciforum.net [sciforum.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Bromoethyl)pyridine Derivatives

Abstract: 2-(2-Bromoethyl)pyridine and its derivatives represent a versatile class of compounds utilized extensively in organic synthesis as precursors for a wide array of biologically active molecules.[1] While the parent compound is primarily a synthetic building block, its derivatives have demonstrated a spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and antimalarial properties.[2][3][] A definitive mechanism of action for the parent compound, 2-(2-bromoethyl)pyridine hydrobromide, is not yet established in scientific literature. However, its core chemical feature—an electrophilic bromoethyl group—strongly implies a primary mechanism rooted in covalent modification of biological macromolecules. This guide synthesizes the available chemical and biological data to propose a detailed, evidence-based framework for the mechanism of action of this compound class, focusing on its inherent reactivity and the biological activities of its downstream derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.

Introduction: The Dual Potential of a Reactive Scaffold

2-(2-Bromoethyl)pyridine is a heterocyclic compound distinguished by a pyridine ring and a reactive bromoethyl side chain.[1] The pyridine ring is a common motif in numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding and its bioisosteric relationship with other aromatic and heterocyclic systems.[] The bromoethyl group, however, imparts a distinct chemical reactivity, positioning these molecules as potent electrophiles capable of forming stable covalent bonds with biological nucleophiles.[1]

This dual character is central to understanding the potential mechanisms of action. Derivatives can be synthesized by replacing the bromine atom via nucleophilic substitution, creating a diverse library of compounds whose biological activity is determined by the newly introduced functional group.[3] In this context, the mechanism is dictated by the final structure's interaction with its biological target. Conversely, the parent compound or derivatives that retain the bromoethyl moiety may exert their effects directly through alkylation of biological targets, a mechanism common to many chemotherapeutic and antimicrobial agents.[5] This guide will explore both mechanistic paradigms.

The Electrophilic Core: Reactivity of the Bromoethyl Group

The primary driver of the intrinsic biological activity of 2-(2-bromoethyl)pyridine is the bromoethyl group. Bromine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity facilitates a bimolecular nucleophilic substitution (SN2) reaction, which is the foundational chemical transformation for both its use in synthesis and its potential as a biological alkylating agent.

The general reaction is as follows: Py-CH₂-CH₂-Br + Nu:⁻ → Py-CH₂-CH₂-Nu + Br⁻ (Where Py is the pyridin-2-yl group and Nu:⁻ is a biological nucleophile)

In a biological environment, numerous nucleophilic functional groups are present on proteins, nucleic acids, and small molecules, which can serve as targets for alkylation by 2-(2-bromoethyl)pyridine.

Proposed Mechanism I: Covalent Alkylation of Biological Macromolecules

Based on its chemical structure, the most probable direct mechanism of action for 2-(2-bromoethyl)pyridine is the covalent alkylation of cellular macromolecules, leading to disruption of their normal function.[1] This is a well-established mechanism for many bioactive compounds.[6]

Protein Alkylation: Targeting Key Amino Acid Residues

Proteins contain several nucleophilic amino acid residues that are potential targets for alkylation. The most reactive of these is the thiol group of cysteine, followed by the amino groups of lysine and histidine.[7]

-

Cysteine Alkylation: The sulfhydryl group (-SH) of cysteine is highly nucleophilic and a common target for electrophilic compounds. Alkylation of a cysteine residue within an enzyme's active site can lead to irreversible inhibition.

-

Lysine and Histidine Alkylation: The ε-amino group of lysine and the imidazole ring of histidine are also nucleophilic and can be alkylated, potentially disrupting protein structure, protein-protein interactions, or enzymatic activity.

The diagram below illustrates the potential SN2 reaction between 2-(2-bromoethyl)pyridine and a cysteine residue within a protein target.

Caption: Proposed alkylation of a protein cysteine residue by 2-(2-bromoethyl)pyridine.

DNA Alkylation: A Genotoxic Mechanism

DNA bases also possess nucleophilic centers that can be targeted by alkylating agents.[5] The most reactive site in DNA is the N7 position of guanine.[8] Alkylation at this site can lead to abnormal base pairing, DNA strand breaks during repair, or the formation of cross-links, all of which can disrupt DNA replication and transcription, ultimately leading to cytotoxicity.[5] This mechanism is particularly relevant for the antimicrobial and potential antitumor activities of alkylating agents.[]

Proposed Mechanism II: Non-Covalent Interactions of Derivatives

When 2-(2-bromoethyl)pyridine is used as a synthetic precursor, the resulting derivatives possess distinct pharmacological profiles. In these cases, the mechanism is not one of covalent alkylation but is instead governed by the structure-activity relationship (SAR) of the final molecule.

Case Study: Anticonvulsant Activity of Pyridine Derivatives

Numerous pyridine derivatives have been synthesized and evaluated for anticonvulsant activity.[9] The mechanisms for these compounds are often related to the modulation of neurotransmission.[2]

-

GABAergic System Enhancement: Some pyridine derivatives act as positive allosteric modulators of GABAA receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[2]

-

Ion Channel Modulation: Inhibition of voltage-gated sodium or calcium channels is another common mechanism for anticonvulsant drugs, which reduces neuronal excitability.[10][11]

The SAR for these activities depends on the nature of the substituents on the pyridine ring and the groups that have replaced the bromoethyl moiety, which influence the molecule's lipophilicity, shape, and ability to interact with receptor binding pockets.[10]

Case Study: Antimicrobial and Antimalarial Activity

Pyridine derivatives have shown promise as antimicrobial and antimalarial agents.[3][12]

-

Antimicrobial Action: The mechanism can involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[1] The SAR often indicates that specific lipophilic and electronic properties are required for potent activity.[13]

-

Antimalarial Action: Docking studies of some pyridine derivatives have suggested that they may act by inhibiting key parasitic enzymes, such as dihydrofolate reductase, thereby blocking parasite replication.[3]

Experimental Workflows for Mechanism Elucidation

To rigorously determine the mechanism of action of a 2-(2-bromoethyl)pyridine derivative, a series of targeted experiments are required. The following protocols provide a framework for testing the covalent alkylation hypothesis.

Assessing Covalent Reactivity with a Model Nucleophile

A glutathione (GSH) conjugation assay can be used to assess the intrinsic electrophilic reactivity of the compound. GSH is a cellular tripeptide containing a nucleophilic thiol group, and its reaction with electrophiles is a key detoxification pathway.[14]

Protocol: In Vitro Glutathione (GSH) Conjugation Assay

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a 100 mM stock solution of reduced glutathione (GSH) in a phosphate buffer (100 mM, pH 7.4).

-

Prepare a quenching solution of 10% formic acid in acetonitrile.

-

-

Reaction Incubation:

-

In a microcentrifuge tube, combine 5 µL of the test compound stock, 490 µL of phosphate buffer, and 5 µL of the GSH stock to achieve final concentrations of 100 µM test compound and 1 mM GSH.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 100 µL of the cold quenching solution.

-

-

LC-MS Analysis:

-

Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS).

-

Monitor the depletion of the parent compound over time and the appearance of a new peak corresponding to the mass of the GSH-conjugate (Parent Mass + 307.3 Da).

-

-

Data Analysis:

-

Calculate the half-life of the parent compound in the presence of GSH to quantify its reactivity.

-

Identification of Protein Targets via Mass Spectrometry

Identifying the specific protein targets of a covalent inhibitor is crucial. This can be achieved using a proteomics approach based on high-resolution mass spectrometry.[7]

Sources

- 1. 2-(2-Bromoethyl)pyridine hydrobromide (72996-65-7) for sale [vulcanchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. emerypharma.com [emerypharma.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Synthetic Chemist's Compass: A Technical Guide to 2-(2-Bromoethyl)pyridine

Abstract

This technical guide offers an in-depth exploration of 2-(2-bromoethyl)pyridine, a versatile bifunctional reagent, for researchers, scientists, and professionals in drug development. Moving beyond a simple catalog of reactions, this document elucidates the underlying principles of its reactivity, provides field-proven experimental protocols, and showcases its strategic application in the synthesis of complex molecular architectures. We will delve into its synthesis, core reactivity—with a focus on nucleophilic substitution and the competing elimination pathways—and its role as a key building block for introducing the valuable 2-(pyridin-2-yl)ethyl moiety into a diverse range of scaffolds, including nitrogen and sulfur heterocycles, and carbon-based frameworks.

Introduction: The Strategic Value of the 2-(Pyridin-2-yl)ethyl Moiety